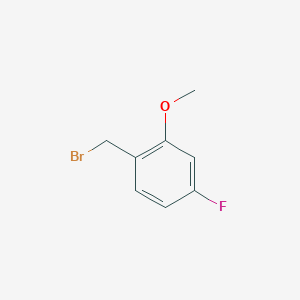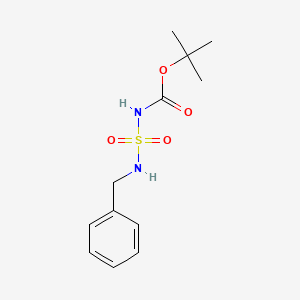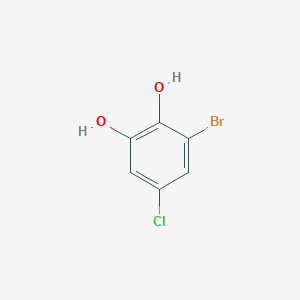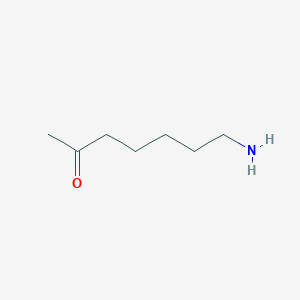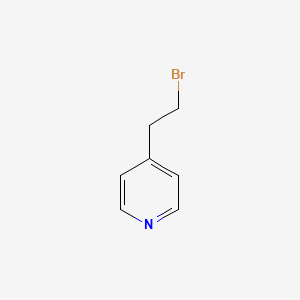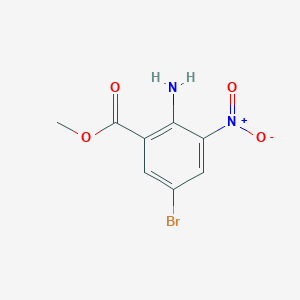
2-氨基-5-溴-3-硝基苯甲酸甲酯
概述
描述
Methyl 2-amino-5-bromo-3-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4. It is a white crystalline solid with a melting point of around 100°C. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
科学研究应用
Methyl 2-amino-5-bromo-3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex chemical compounds.
Biology: Studied for its biochemical and physiological effects in both animals and humans.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of pesticides and other industrial chemicals.
作用机制
Target of Action
Methyl 2-amino-5-bromo-3-nitrobenzoate is known to target FabH , an enzyme involved in the synthesis of fatty acids . It also inhibits PqsD , a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium that can cause disease .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction leads to a disruption in the normal functioning of the enzymes and results in the inhibition of the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of FabH disrupts the synthesis of fatty acids, which are crucial components of cell membranes . The inhibition of PqsD affects the pqs quorum sensing system of Pseudomonas aeruginosa, which is involved in the production of virulence factors and biofilm formation .
Pharmacokinetics
The compound has high gastrointestinal absorption, indicating good bioavailability . It is also an inhibitor of CYP2C19, an enzyme involved in drug metabolism .
Result of Action
The inhibition of FabH leads to a decrease in the synthesis of fatty acids, affecting the integrity of cell membranes . The inhibition of PqsD disrupts the pqs quorum sensing system, reducing the production of virulence factors and impairing biofilm formation in Pseudomonas aeruginosa .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. It should be stored in a dry, cool, and well-ventilated place . Appropriate protective equipment should be worn when handling the compound .
生化分析
Biochemical Properties
Methyl 2-amino-5-bromo-3-nitrobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in the synthesis of other compounds, such as Candesartan . The interactions of Methyl 2-amino-5-bromo-3-nitrobenzoate with enzymes and proteins often involve binding to active sites, leading to inhibition or activation of enzymatic activity. These interactions can influence metabolic pathways and cellular functions.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-5-bromo-3-nitrobenzoate involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and alterations in cellular metabolism. For instance, Methyl 2-amino-5-bromo-3-nitrobenzoate may inhibit specific enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-5-bromo-3-nitrobenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-amino-5-bromo-3-nitrobenzoate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-5-bromo-3-nitrobenzoate vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxic or adverse effects may be observed at high doses, including alterations in gene expression and enzyme activity . These dosage-dependent effects are important for understanding the compound’s potential therapeutic and toxicological properties.
Metabolic Pathways
Methyl 2-amino-5-bromo-3-nitrobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of benzoic acid derivatives. The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to changes in the production and accumulation of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 2-amino-5-bromo-3-nitrobenzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of Methyl 2-amino-5-bromo-3-nitrobenzoate within tissues, affecting its localization and activity.
Subcellular Localization
Methyl 2-amino-5-bromo-3-nitrobenzoate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-bromo-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, bromination, and esterification reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
Methyl 2-amino-5-bromo-3-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in the presence of hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and bromo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
相似化合物的比较
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the nitro group.
Methyl 2-bromo-5-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-3-nitrobenzoate: Similar structure but lacks the bromine atom.
Uniqueness
Methyl 2-amino-5-bromo-3-nitrobenzoate is unique due to the presence of both the nitro and amino groups, along with the bromine atom. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .
属性
IUPAC Name |
methyl 2-amino-5-bromo-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOYXHZYFHVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591939 | |
| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636581-61-8 | |
| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
